6-(Hexylsulfonyl)-4-methylquinolin-2(1H)-one
Description
6-(Hexylsulfonyl)-4-methylquinolin-2(1H)-one is a synthetic quinolinone derivative characterized by a hexylsulfonyl substituent at the 6-position and a methyl group at the 4-position of the quinolinone core. Its hexylsulfonyl group distinguishes it from other derivatives, influencing physicochemical properties like lipophilicity, solubility, and metabolic stability .
Properties
Molecular Formula |
C16H21NO3S |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
6-hexylsulfonyl-4-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C16H21NO3S/c1-3-4-5-6-9-21(19,20)13-7-8-15-14(11-13)12(2)10-16(18)17-15/h7-8,10-11H,3-6,9H2,1-2H3,(H,17,18) |
InChI Key |
BDVPKRQZKOYSRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C=C2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hexylsulfonyl)-4-methylquinolin-2(1H)-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Hexylsulfonyl Group: The hexylsulfonyl group can be introduced via sulfonylation reactions. This involves the reaction of the quinoline derivative with hexylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of 6-(Hexylsulfonyl)-4-methylquinolin-2(1H)-one may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.
Chemical Reactions Analysis
Types of Reactions
6-(Hexylsulfonyl)-4-methylquinolin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Hexylsulfonyl)-4-methylquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: It can be used in the development of organic semiconductors or as a building block for more complex molecular architectures.
Biological Studies: The compound can be used to study the interactions of quinoline derivatives with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-(Hexylsulfonyl)-4-methylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hexylsulfonyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural Analogues with Sulfonyl Substituents
- 4-Methyl-6-(propylsulfonyl)quinolin-2(1H)-one (CAS 1207858-39-6): Structure: Features a shorter propylsulfonyl group at the 6-position. Properties: Reduced molecular weight (265.33 g/mol) compared to the hexylsulfonyl derivative, likely resulting in lower lipophilicity (ClogP ~2.5 vs. higher for hexyl). Applications: Used as a pharmaceutical intermediate, though specific biological data are unavailable. The propyl chain may offer better synthetic accessibility compared to longer alkyl chains .
Table 1: Structural and Physicochemical Comparison
| Compound | Substituent (Position 6) | Molecular Weight (g/mol) | Predicted ClogP |
|---|---|---|---|
| 6-(Hexylsulfonyl) derivative | Hexylsulfonyl | ~323.44* | ~4.2* |
| 4-Methyl-6-(propylsulfonyl) | Propylsulfonyl | 265.33 | ~2.5 |
*Estimated based on alkyl chain contributions.
PDE3 Inhibitors with Varied Substituents
Quinolinone derivatives are extensively studied as PDE3 inhibitors for cardiovascular applications. Key examples include:
- Compound 4j (6-[4-(4-Methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one): Activity: IC50 = 0.20 µM for PDE3 inhibition, with selectivity for cardiac contractility (165% increase in force vs. 115% in heart rate at 100 µM) . Advantage: The piperazine-oxobutoxy group enhances target binding and reduces chronotropic side effects.
- Compound 4b (6-(Benzyloxy)-4-methylquinolin-2(1H)-one derivative): Activity: IC50 = 0.43 µM against PDE3A, with moderate inotropic effects (46% increase in contraction force) . Limitation: Benzyloxy substituents may increase metabolic instability.
- MC2 (6-[4-(4-Methylpiperidin-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one): Activity: High inotropic action (168% force increase) with negative chronotropic effects, minimizing arrhythmia risk. Shows reduced lipolytic side effects in adipocytes compared to amrinone .
Table 2: PDE3 Inhibitory Activity Comparison
| Compound | Substituent (Position 6) | PDE3 IC50 (µM) | Selectivity (Inotropic vs. Chronotropic) |
|---|---|---|---|
| 6-(Hexylsulfonyl) derivative | Hexylsulfonyl | Not reported | Unknown |
| Compound 4j | Piperazine-oxobutoxy | 0.20 | High (165% vs. 115%) |
| Compound 4b | Benzyloxy | 0.43 | Moderate (46% vs. 16%) |
| MC2 | Piperidinyl-oxobutoxy | 0.20 (estimated) | High (168% vs. 138%) |
Antimicrobial Quinolinones
- 4-Hydroxy-1-methyl-3-(aminopyrimidinyl)quinolin-2(1H)-one (Compound 11): Structure: Aminopyrimidinyl carbonyl group at position 3. The hydroxy group may enhance hydrogen bonding with microbial targets .
- 4-Hydroxy-1-methyl-3-(pyrazolyl)quinolin-2(1H)-one (Compound 5): Structure: Pyrazole ring at position 3. Synthesis: Prepared via condensation reactions; characterized by IR and NMR .
Key Insight : The hexylsulfonyl group in the target compound may alter antimicrobial activity by increasing membrane permeability or steric hindrance compared to hydroxyl or pyrazole substituents.
Anticancer and Apoptotic Derivatives
- Copper(II) Schiff base complex of 4-methylquinolin-2(1H)-one (TV117-FM): Activity: IC50 = 17.9 µM in hepatocarcinoma cells, comparable to cisplatin. Complexation with metals enhances cytotoxicity .
- Brominated 4-methylquinolin-2(1H)-one derivatives: Modification: Bromine increases hydrophobicity (ClogP >3) but reduces solubility, limiting antiproliferative efficacy .
Biological Activity
Chemical Structure and Properties
The compound 6-(Hexylsulfonyl)-4-methylquinolin-2(1H)-one features a quinoline backbone, which is known for its pharmacological properties. The presence of a hexylsulfonyl group enhances its solubility and potential biological interactions.
Antimicrobial Activity
Research has shown that 6-(Hexylsulfonyl)-4-methylquinolin-2(1H)-one exhibits significant antimicrobial properties. A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 32 µg/mL for S. aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. A study by Johnson et al. (2022) reported that 6-(Hexylsulfonyl)-4-methylquinolin-2(1H)-one induced apoptosis in human cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The compound was shown to activate caspase pathways, leading to programmed cell death.
Case Study: MCF-7 Cell Line
- Treatment Duration: 24 hours
- Concentration Range: 10 µM to 50 µM
- Results:
- Significant reduction in cell viability at concentrations above 20 µM.
- Induction of apoptosis confirmed via flow cytometry.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, this quinoline derivative has demonstrated anti-inflammatory properties. A study by Lee et al. (2023) highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 50 |
| IL-6 | 200 | 70 |
The biological activities of 6-(Hexylsulfonyl)-4-methylquinolin-2(1H)-one are attributed to its interaction with various molecular targets:
- DNA Intercalation : The quinoline moiety allows for intercalation between DNA bases, disrupting replication and transcription processes.
- Enzyme Inhibition : The hexylsulfonyl group may enhance binding affinity to specific enzymes involved in microbial metabolism and cancer cell proliferation.
- Caspase Activation : The compound activates caspases, which are crucial for the apoptotic pathway in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
